2-Naphthalenesulfinic acid sodium salt

Descripción general

Descripción

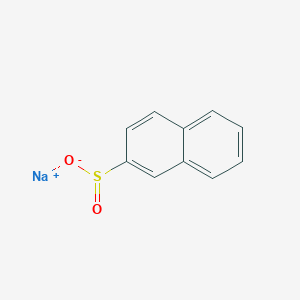

2-Naphthalenesulfinic acid sodium salt, also known as Sodium 2-naphthalenesulfonate, is a chemical compound with the empirical formula C10H7NaO3S and a molecular weight of 230.22 . It is often used as an ion-pair reagent, enhancing the separation of ionic and highly polar substances . It has been studied for its ability to induce various aggregates such as spherical and elongated micelles, tubular and rodlike aggregates, as well as vesicles .

Synthesis Analysis

The synthesis of this compound typically involves the reaction of 2-Naphthalenesulfonic acid with an alkali, such as sodium hydroxide . The product is then obtained through neutralization and crystallization .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string [Na+].[O-]S(=O)(=O)c1ccc2ccccc2c1 . This indicates that the compound consists of a sodium ion (Na+) and a naphthalene ring sulfonate group .Chemical Reactions Analysis

Naphthalene-2-sulfonic acid, a related compound, undergoes many reactions of commercial interest. For instance, fusion with sodium hydroxide followed by acidification gives 2-naphthol . It is also an intermediate in the formation of various naphthalene disulfonic acids .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 230.22 . It is soluble in water .Aplicaciones Científicas De Investigación

1. Purification in Dye Manufacturing

2-Naphthalenesulfinic acid sodium salt (2-NS) is used in the manufacture of dyes, specifically for color additives. A study detailed the use of high-speed counter-current chromatography (HSCCC) for the purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt (HNSA), a related compound, demonstrating its importance in the purification process of dye intermediates (Weisz & Ito, 2008).

2. Wastewater Treatment

2-NS is involved in wastewater treatment processes. One study investigated the treatment of 2-naphtholwastewater, finding that air oxidation and ion exchange could effectively remove contaminants and recover sodium naphthalenesulfonate, demonstrating its role in environmental remediation and recycling (Li et al., 2001).

3. Optical Sensing

2-NS has applications in optical sensing. A research study developed a sodium-selective fiber-optic sensor using components including the ammonium salt of 8-anilino-1-naphthalenesulfonic acid (ANS) and a commercial sodium-selective ionophore. This sensor indicated potential use of 2-NS derivatives in ion-selective optical sensing technologies (Zhujun et al., 1986).

4. Radiolytic Degradation Studies

Studies have explored the radiolytic degradation of sulfonated aromatic compounds, including sodium 2-naphthalenesulfonate, in aqueous solutions. This research is significant for understanding the environmental impact and degradation pathways of these compounds, highlighting their role in industrial and environmental chemistry (Alkhuraiji, 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 2-Naphthalenesulfinic acid sodium salt are Prothrombin and Trypsin-1 . Prothrombin is a protein present in blood plasma that is converted into active thrombin during coagulation. Trypsin-1 is a serine protease that plays a role in digestion.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound can induce various aggregates such as spherical and elongated micelles, tubular and rodlike aggregates, as well as vesicles, when added to the aqueous solution of a gemini surfactant .

Propiedades

IUPAC Name |

sodium;naphthalene-2-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S.Na/c11-13(12)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGFVSGYTHUAOQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethane-1,2-diyl bis[(2-chloroethyl)carbamate]](/img/structure/B3192544.png)

![Ethyl 3-[2-(benzoylamino)phenyl]-2-oxopropanoate](/img/structure/B3192557.png)

![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B3192591.png)

![Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B3192607.png)